molecular formula C12H10Cl2N2 B1481105 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine CAS No. 2090958-03-3

4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine

Cat. No.: B1481105
CAS No.: 2090958-03-3
M. Wt: 253.12 g/mol
InChI Key: XJIPKEXAWYMSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on pyrimidine derivatives, including 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine, primarily focuses on their synthesis and chemical transformations. These compounds serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials science.

  • Synthesis of Peroxide Derivatives : A study demonstrated the radical-type rearrangement of peroxides derived from pyrimidine compounds, leading to various pyrimidone and pyridine derivatives with potential pharmaceutical applications (Kropf & Ball, 1976).

  • Process Chemistry in Pharmaceutical and Explosive Industries : The importance of pyrimidine derivatives in the synthesis of high explosives and medicinal products was highlighted, with a focus on developing economical processes for producing such intermediates (Patil et al., 2008).

  • Anticancer Drug Intermediates : Another study focused on the optimal synthesis conditions for 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, showcasing the importance of these compounds in drug development (Guo Lei-ming, 2012).

Biological Activity and Material Science Applications

Further research extends to the evaluation of biological activities and the exploration of materials science applications of pyrimidine derivatives.

  • Antituberculous Activity : A study on the synthesis and biological evaluation of arylaminopyrimidines derived from 4-chloro-6-methylpyrimidine revealed pronounced antituberculous effects, illustrating the potential of these derivatives in treating infectious diseases (Erkin & Krutikov, 2007).

  • Pharmacological Potential : Analgesic, anti-inflammatory, and immunosuppressive activities were observed in certain pyrimidine derivatives, indicating their potential in the development of new therapeutic agents (Malinka et al., 1989).

  • Antihypertensive Agents : The role of a specific pyrimidine derivative as a potent I1 imidazoline receptor agonist in treating hypertension was explored through experimental and theoretical studies, showing the diverse therapeutic applications of these compounds (Aayisha et al., 2019).

Safety and Hazards

There is limited information available on the safety and hazards associated with 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine .

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPKEXAWYMSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine
Reactant of Route 5
4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine
Reactant of Route 6
4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.